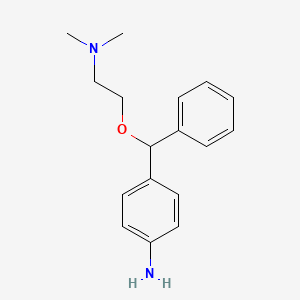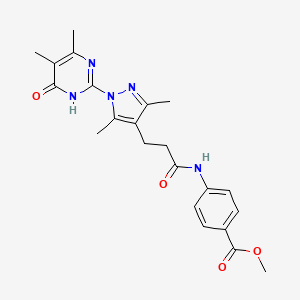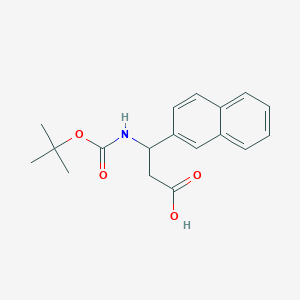
N-(1-benzylpiperidin-4-yl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzylpiperidin-4-yl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C29H30N4O4 and its molecular weight is 498.583. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Analysis
The chemical compound of interest is a complex organic molecule that may be related to or have properties similar to other synthesized compounds in the field of medicinal chemistry. Research on similar compounds, such as quinazoline derivatives and tetrahydroisoquinoline alkaloids, indicates a broad interest in their synthesis, structural analysis, and potential pharmacological activities. For example, the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone has shown significant anti-inflammatory and analgesic activities, highlighting the therapeutic potential of such structures (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020). Similarly, the development of quinazolinone derivatives with antimicrobial activity showcases the versatility of quinazoline frameworks in drug design (O. M. Habib, H. M. Hassan, A. El‐Mekabaty, 2013).
Pharmacological Properties
Research into quinazoline and isoquinoline derivatives has revealed a wide range of pharmacological properties, from antimicrobial to anticancer activities. For instance, compounds derived from 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine demonstrated substantial cytotoxicity against cancer cell lines, suggesting their potential as cancer therapeutics (X. Bu, L. Deady, G. J. Finlay, B. C. Baguley, W. A. Denny, 2001). Additionally, the design and evaluation of 3-ethoxyquinoxalin-2-carboxamides as 5-HT3 receptor antagonists for antidepressant effects underscore the importance of structural modifications in enhancing biological activities (R. Mahesh, Thangaraj Devadoss, D. Pandey, S. Bhatt, 2011).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-(1-benzylpiperidin-4-yl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide' involves the condensation of 4-methoxybenzaldehyde with 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid, followed by the addition of N-(1-benzylpiperidin-4-yl)amine and subsequent acylation with chloroacetyl chloride. The resulting intermediate is then treated with ammonia to yield the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid", "N-(1-benzylpiperidin-4-yl)amine", "chloroacetyl chloride", "ammonia" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid in the presence of a base such as potassium carbonate to yield the corresponding imine intermediate.", "Step 2: Addition of N-(1-benzylpiperidin-4-yl)amine to the imine intermediate and subsequent acylation with chloroacetyl chloride to yield the corresponding amide intermediate.", "Step 3: Treatment of the amide intermediate with ammonia in the presence of a base such as sodium hydroxide to yield the final product, N-(1-benzylpiperidin-4-yl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide." ] } | |
CAS番号 |
892275-88-6 |
分子式 |
C29H30N4O4 |
分子量 |
498.583 |
IUPAC名 |
N-(1-benzylpiperidin-4-yl)-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C29H30N4O4/c1-37-24-10-7-21(8-11-24)19-33-28(35)25-12-9-22(17-26(25)31-29(33)36)27(34)30-23-13-15-32(16-14-23)18-20-5-3-2-4-6-20/h2-12,17,23H,13-16,18-19H2,1H3,(H,30,34)(H,31,36) |
InChIキー |
ZVXTVMXJNMLGHC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NC4CCN(CC4)CC5=CC=CC=C5)NC2=O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-cyanophenyl)-2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetamide](/img/structure/B2575142.png)

![(Z)-1-(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2575145.png)
![2-Fluoro-5-[methyl(propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B2575146.png)
![3-[(4-Chlorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2575148.png)

![{[1-(Furan-2-yl)ethyl]carbamoyl}methyl 2-chloro-4,6-dimethylpyridine-3-carboxylate](/img/structure/B2575152.png)
![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2575153.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one](/img/structure/B2575157.png)

![N-[1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclopropyl]but-2-ynamide](/img/structure/B2575161.png)

